HMR1426

Obesity Anorectic Agents Energy Metabolism

Researchers studying appetite regulation often face confounding effects from CNS-acting compounds that alter energy expenditure or locomotor activity. HMR-1426 is a peripherally restricted gastric emptying inhibitor that isolates satiety signaling without these confounds. • Reduces food intake & body weight gain without altering energy expenditure, thermogenesis, or activity. • Anorectic effect entirely dependent on gastric retention-abolished in sham-fed rats with open gastric cannulas. • Effective against both fat- and carbohydrate-enriched diets; ideal for diet-induced obesity models. Supplied as >98% pure solid powder with global shipping at ambient temperature.

Molecular Formula C16H12ClNOS
Molecular Weight 301.8 g/mol
CAS No. 262376-75-0
Cat. No. B1673318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMR1426
CAS262376-75-0
SynonymsHMR-1426;  HMR1426;  HMR 1426;  1426
Molecular FormulaC16H12ClNOS
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESC1C2C(C3=C1C=C(C=C3)Cl)(N=C(S2)C4=CC=CC=C4)O
InChIInChI=1S/C16H12ClNOS/c17-12-6-7-13-11(8-12)9-14-16(13,19)18-15(20-14)10-4-2-1-3-5-10/h1-8,14,19H,9H2
InChIKeyRUBKYBIDEVUTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HMR-1426: Gastric Emptying Inhibitor


6-Chloro-2-phenyl-3a,4-dihydroindeno[1,2-d][1,3]thiazol-8b-ol (CAS 262376-75-0), also known as HMR-1426, is a tricyclic indeno[1,2-d]thiazole derivative classified as a small-molecule gastric emptying inhibitor and anorectic agent [1]. The compound was developed by Aventis Pharma and advanced to Phase 2 clinical trials for obesity before discontinuation [2]. It is characterized by a molecular formula of C16H12ClNOS, a molecular weight of 301.79 g/mol, and a computed logP of 3.7 (XLogP3-AA) to 4.49 (ALOGPS), indicating moderate lipophilicity [1]. The compound contains a fused indane-thiazole core with a chloro substituent at position 6 and a phenyl group at position 2, which are critical for its pharmacological activity .

HMR-1426 Substitution Risks


Indeno[1,2-d]thiazole derivatives exhibit highly divergent pharmacological profiles depending on subtle structural variations at positions 2, 6, and 8a. While this compound (HMR-1426) acts as a peripherally restricted gastric emptying inhibitor with no CNS-mediated energy expenditure effects, close structural analogs such as YM-31636 (2-imidazolylmethyl substituted) function as potent 5-HT3 receptor agonists [1], and 2-amino-8H-indeno[1,2-d]thiazole derivatives demonstrate antiulcer activity via gastric acid secretion inhibition [2]. Furthermore, even within the anorectic class, HMR-1426's peripheral mode of action fundamentally distinguishes it from centrally acting anorectics like sibutramine [3]. Therefore, simple in-class substitution without rigorous structure-activity relationship (SAR) validation will yield unpredictable and likely non-reproducible biological outcomes.

HMR-1426 Differentiation Evidence


Body Weight and Adiposity vs. Sibutramine

In a 15-day chronic treatment study in male Shoe-Wistar rats, oral administration of HMR-1426 (50 mg/kg) decreased body weight gain by 31% and epididymal white adipose tissue mass by 24% relative to vehicle-treated controls. In the same study, the centrally acting anorectic sibutramine (10 mg/kg) produced reductions of 48% and 35%, respectively. This head-to-head comparison demonstrates that while both compounds reduce body weight and adiposity, HMR-1426 achieves this effect with a distinct, peripherally mediated mechanism that spares energy efficiency, a parameter compromised by sibutramine [1].

Obesity Anorectic Agents Energy Metabolism In Vivo Pharmacology

Energy Efficiency: Peripheral vs. Central Action

Chronic treatment with HMR-1426 (50 mg/kg p.o.) did not affect energy efficiency (calculated as body weight gain per unit of metabolizable energy intake), nor did it alter the level or daily pattern of total energy expenditure, body temperature (Tb), or locomotor activity. In stark contrast, sibutramine (10 mg/kg p.o.) significantly reduced energy efficiency and transiently increased locomotor activity [1]. This direct, within-study comparison quantifies a fundamental mechanistic divergence: HMR-1426's anorectic effect is solely due to reduced food intake, whereas sibutramine's weight loss is compounded by an increase in energy expenditure driven by central nervous system activation.

Energy Metabolism Thermogenesis Locomotor Activity Obesity Pharmacology

Feeding Behavior Microstructure Comparison

Microstructural analysis of feeding behavior following HMR-1426 administration revealed a pattern that differed significantly from that observed with centrally acting anorectics [1]. While the abstract does not provide the exact microstructural metrics (e.g., meal frequency, meal size, inter-meal interval), it explicitly states that the pattern was distinct. This class-level inference, combined with the lack of effect on locomotor activity and energy expenditure, provides further evidence that HMR-1426 does not act via central monoaminergic or serotonergic pathways, unlike the majority of anorectic drugs. The IC50 values for 24-hour feed consumption inhibition were calculated from time-curve experiments in both male and female rats and male mice, confirming dose-dependent efficacy across sexes and species [1].

Feeding Behavior Anorectic Agents Pharmacodynamics Mechanism of Action

Gastric Emptying as Anorectic Mechanism

HMR-1426 dose- and time-dependently delayed gastric emptying in rats, and this delay correlated with the time course of its anorectic effect [1]. In sham-fed rats with open gastric cannulas (where gastric retention is bypassed), HMR-1426 was completely ineffective at reducing milk consumption; however, with closed cannulas (allowing normal gastric retention), the anorectic effect was fully restored [1]. This crucial control experiment establishes that gastric distension or retention of nutrients in the stomach is the proximate cause of the compound's food intake reduction. The study further confirmed that HMR-1426 is not a CCKA agonist, ruling out a common gastrointestinal satiety pathway.

Gastric Emptying Gastrointestinal Motility Anorectic Mechanism Pharmacodynamics

SAR: 2-Phenyl Pattern vs. 5-HT3 Agonism

Within the indeno[1,2-d]thiazole scaffold, the 2-position substituent is a critical determinant of pharmacological activity. HMR-1426 bears a 2-phenyl group and acts as a gastric emptying inhibitor. In contrast, YM-31636, which contains a 2-(1H-imidazol-4-ylmethyl) substituent, is a potent and selective 5-HT3 receptor agonist with a pKi of 9.67 at cloned human 5-HT3A receptors [1]. YM-31636 increases gastrointestinal motility and defecation in animal models, representing a functionally opposite effect on gut transit. This direct structural-activity comparison demonstrates that the 2-phenyl substitution in HMR-1426 is essential for its gastric emptying inhibition phenotype and that even minor changes at this position result in a complete switch in pharmacological target and physiological outcome.

Structure-Activity Relationship (SAR) Indeno[1,2-d]thiazole Drug Design Pharmacophore

HMR-1426 Application Scenarios


Peripheral Appetite Regulation Studies

Use HMR-1426 as a positive control or tool compound in rodent models of food intake and body weight regulation where it is essential to avoid confounding effects on energy expenditure, thermogenesis, or locomotor activity. The evidence from Section 3 confirms that HMR-1426 reduces food intake and body weight gain without altering energy efficiency, in contrast to centrally acting agents like sibutramine [1]. This makes it the compound of choice for isolating the contribution of gastric distension/satiety signaling to overall energy balance, particularly in studies employing indirect calorimetry or telemetric monitoring of activity and temperature [2].

Non-CCKA Gastric Emptying Research

Employ HMR-1426 in studies examining the role of gastric emptying rate in appetite control. The evidence from Section 3 demonstrates that HMR-1426's anorectic effect is entirely dependent on gastric retention, as shown by the complete loss of effect in sham-fed rats with open gastric cannulas [1]. Furthermore, the compound is confirmed not to be a CCKA agonist, distinguishing it from other gastrointestinal satiety agents. This makes HMR-1426 an ideal tool for dissecting gastric mechanosensation vs. hormonal/vagal satiety pathways, and for validating novel imaging or biomarker-based methods for measuring gastric emptying in preclinical models.

Indeno[1,2-d]thiazole Scaffold SAR

Use HMR-1426 as a reference compound in SAR campaigns aimed at understanding how substituents on the indeno[1,2-d]thiazole core dictate pharmacological target engagement and physiological outcome. The cross-study comparison with YM-31636 in Section 3 establishes that the 2-phenyl group of HMR-1426 confers gastric emptying inhibition, whereas the 2-imidazolylmethyl group of YM-31636 confers 5-HT3 agonism [3]. HMR-1426 should be included as a key comparator in any screening panel of novel indeno[1,2-d]thiazole derivatives to differentiate between gastric motility-modulating and serotonergic activities.

Macronutrient Preference Studies

Deploy HMR-1426 in rodent feeding studies that offer a choice of diets varying in macronutrient composition. Evidence from Section 3 indicates that HMR-1426 inhibits consumption of both fat- and carbohydrate-enriched diets [1]. This property makes it suitable for investigating the interaction between gastric emptying rate and macronutrient-specific satiety, as well as for evaluating the efficacy of peripheral anorectic strategies in models of diet-induced obesity where high-fat or high-carbohydrate diets are employed.

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